N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide

Description

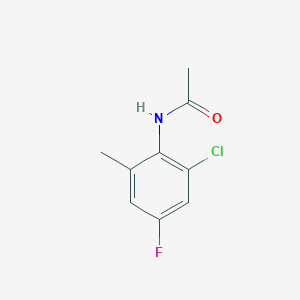

N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine (position 2), fluorine (position 4), and a methyl group (position 6).

Structurally, the compound’s chlorine and fluorine substituents introduce electronegative and steric effects, which may influence its physical properties (e.g., melting point, solubility) and interactions with biological targets. Applications of such compounds span agrochemicals (e.g., herbicides) and pharmaceuticals, where acetamides often serve as intermediates or active ingredients .

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

N-(2-chloro-4-fluoro-6-methylphenyl)acetamide |

InChI |

InChI=1S/C9H9ClFNO/c1-5-3-7(11)4-8(10)9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |

InChI Key |

YLYLRMHOYUWJEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aromatic Substitution: : The synthesis of N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide typically begins with the aromatic substitution of a suitable phenyl derivative. For instance, 2-chloro-4-fluoro-6-methylphenol can be reacted with acetic anhydride in the presence of a base like pyridine to form the acetamide derivative.

-

Amidation Reaction: : Another common method involves the direct amidation of 2-chloro-4-fluoro-6-methylbenzoic acid with ammonia or an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as Lewis acids can be employed to enhance reaction rates and yields. The use of automated systems for precise control of reaction parameters is also common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common nucleophiles include amines, thiols, and alkoxides.

-

Oxidation and Reduction: : The compound can be oxidized to form corresponding N-oxides or reduced to amines under specific conditions. Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are typically used.

-

Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

Substitution: Depending on the nucleophile, products can include N-(2-methoxy-4-fluoro-6-methylphenyl)acetamide or N-(2-chloro-4-mercapto-6-methylphenyl)acetamide.

Oxidation: this compound N-oxide.

Reduction: N-(2-Chloro-4-fluoro-6-methylphenyl)ethylamine.

Hydrolysis: 2-Chloro-4-fluoro-6-methylbenzoic acid and ammonia.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis

N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide serves as a crucial intermediate in organic synthesis. Its functional groups facilitate diverse chemical modifications, making it valuable for the preparation of more complex molecules, including heterocyclic compounds and other derivatives. The compound can undergo nucleophilic substitution reactions, which are essential for synthesizing various pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, reporting an effective concentration (EC50) of 0.5 μM against S. aureus, indicating its potential as a new antimicrobial agent.

Anticancer Potential

Additionally, the compound has shown significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 μM. This suggests that this compound could serve as a scaffold for developing novel anticancer drugs.

Medicinal Chemistry

This compound is explored in medicinal chemistry for its ability to bind with various biological targets. Its structural features make it suitable for designing inhibitors or modulators of specific enzymes and receptors, contributing to the development of therapeutic agents aimed at treating various diseases.

Agrochemical Applications

In the agrochemical sector, derivatives of this compound are being evaluated for their herbicidal and pesticidal activities. These compounds can potentially control a wide range of pests and weeds, thereby enhancing agricultural productivity. The presence of halogen atoms (chlorine and fluorine) in its structure may enhance its efficacy compared to non-halogenated counterparts.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | EC50 = 0.5 μM against Staphylococcus aureus |

| Anticancer Activity | IC50 = 12 μM against A549 lung cancer cells |

| Synthesis Method | Nucleophilic substitution with chloroacetyl chloride |

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, as antimicrobial agents, they might disrupt cell wall synthesis or interfere with protein function in pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide with structurally related acetamides, emphasizing substituent variations and their implications:

Key Observations:

- Substituent Effects: The target compound’s fluorine atom enhances electronegativity and metabolic stability compared to non-fluorinated analogs like N-(2-Chloro-4-methylphenyl)acetamide . Chlorine at position 2 may improve herbicidal activity by mimicking structural motifs in herbicides like alachlor .

- Biological Activity : Alachlor’s methoxymethyl and diethyl groups increase soil persistence and mobility, whereas the target compound’s methyl group may limit solubility, favoring lipid membrane penetration .

- Crystal Packing : N-(3-Chloro-4-fluorophenyl)-2-naphthylacetamide exhibits a dihedral angle of 60.5° between aromatic rings, stabilized by N–H···O hydrogen bonds. Similar packing behavior is plausible for the target compound, affecting its solid-state reactivity .

Physicochemical Properties

- Melting Point : While data for the target compound is unavailable, N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide melts at 421 K, suggesting similar thermostability for halogenated acetamides .

- Solubility : The methyl group in the target compound likely reduces water solubility compared to alachlor, which contains polar methoxymethyl groups .

Biological Activity

N-(2-Chloro-4-fluoro-6-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through nucleophilic substitution reactions involving 4-fluoro-2-methylaniline and chloroacetyl chloride. The compound features an acetamide functional group, which is pivotal for its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. Notably, it can disrupt cell wall synthesis in pathogens or interfere with protein functions, making it a candidate for antimicrobial applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory mediators, thereby reducing inflammation in various models .

Anticancer Potential

Recent investigations into the anticancer potential of this compound derivatives have shown promising results. For instance, certain analogs have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating potent growth inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that the presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the potency of the compound. The optimal substitution patterns were identified through systematic synthesis and testing of various derivatives .

| Substituent | Effect on Potency |

|---|---|

| Electron-withdrawing groups (e.g., Cl, F) | Increase potency |

| Electron-donating groups | Decrease potency |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an EC50 value of 0.5 μM against S. aureus, showcasing its potential as an antimicrobial agent .

- Anticancer Activity : In a separate investigation focusing on cancer cell lines, this compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 μM. This suggests that the compound may serve as a scaffold for further anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.